Cyasterone

Catalog No.
S524690
CAS No.
17086-76-9
M.F
C29H44O8
M. Wt
520.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyasterone

CAS Number

17086-76-9

Product Name

Cyasterone

IUPAC Name

(3S,5R)-4-[(2R,3R)-2,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one

Molecular Formula

C29H44O8

Molecular Weight

520.7 g/mol

InChI

InChI=1S/C29H44O8/c1-14-16(15(2)37-25(14)34)10-24(33)28(5,35)23-7-9-29(36)18-11-20(30)19-12-21(31)22(32)13-26(19,3)17(18)6-8-27(23,29)4/h11,14-17,19,21-24,31-33,35-36H,6-10,12-13H2,1-5H3/t14-,15+,16?,17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1

InChI Key

NEFYSBQJYCICOG-AQHKCISRSA-N

SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Cyasterone; AI3-44890; AI3 44890; AI344890

Canonical SMILES

CC1C(C(OC1=O)C)CC(C(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O

Isomeric SMILES

C[C@H]1C([C@H](OC1=O)C)C[C@H]([C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O

Description

The exact mass of the compound Cyasterone is 536.2985 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Phytochemicals - Phytosterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy steroid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]. However, this does not mean our product can be used or applied in the same or a similar way.

Osteonecrosis Treatment

Fracture Healing

Cancer Treatment

Neuroprotection

Anti-Inflammation

Anti-Aging

Hepatoprotection

Diabetes Treatment

Cardiovascular Diseases Treatment

Cyasterone is a steroid lactone with the chemical formula C29H44O8C_{29}H_{44}O_{8} and a molecular weight of 520.65 g/mol. It has been isolated from various plant sources, notably from Cyathula capitata, a member of the Amaranthaceae family. Cyasterone is characterized by multiple hydroxyl groups and exhibits a unique structure that contributes to its biological activities, particularly in the context of insect metamorphosis and potential therapeutic applications in human health .

Cyasterone's anti-cancer properties are attributed to its ability to inhibit EGFR. EGFR is a cell surface receptor that plays a crucial role in cell proliferation and survival. Cyasterone binds to the EGFR, preventing its activation and downstream signaling pathways that promote cancer cell growth [, ].

Studies suggest that Cyasterone induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells, potentially leading to tumor suppression []. Further research is needed to fully understand the detailed mechanism of Cyasterone's action and its interaction with other cellular components.

Typical for steroid compounds. Its structure allows it to participate in various transformations, including:

  • Hydroxylation: The presence of hydroxyl groups makes it susceptible to further modifications, which can enhance its biological activity.
  • Esterification: Cyasterone can react with acids to form esters, which may alter its solubility and bioactivity.
  • Reduction and Oxidation: The steroid framework allows for oxidation and reduction reactions, which are essential for modifying its pharmacological properties.

These reactions are significant as they can lead to the synthesis of derivatives with enhanced or modified biological activities .

Cyasterone exhibits a range of biological activities, making it a compound of interest in pharmacology:

  • Anti-cancer Properties: Research indicates that Cyasterone inhibits the proliferation of various cancer cell lines, including A549 (lung cancer) and MGC823 (gastric cancer), primarily through the regulation of signaling pathways such as the epidermal growth factor receptor-phosphatidylinositol 3-kinase/protein kinase B pathway .
  • Bone Health: Cyasterone has demonstrated protective effects against steroid-induced osteonecrosis by reducing apoptosis in bone marrow stromal cells. It promotes bone repair mechanisms in animal models, suggesting potential applications in treating osteoporosis and related conditions .
  • Insect Metamorphosis: As an insect metamorphosing substance, Cyasterone plays a crucial role in the life cycle of certain insects, indicating its importance in entomology and potential agricultural applications .

Synthesis of Cyasterone can be achieved through various methods:

  • Natural Extraction: The primary method involves extracting Cyasterone from plant sources such as Cyathula capitata. This process typically includes solvent extraction followed by purification techniques like chromatography.
  • Chemical Synthesis: Laboratory synthesis has been explored, involving multi-step reactions that modify simpler steroid precursors into Cyasterone. For instance, derivatives like cyasteronylthiocarbamate have been synthesized through specific chemical transformations .
  • Biosynthesis Studies: Investigations into the biosynthetic pathways within plants have provided insights into how Cyasterone is produced naturally, which could inform synthetic approaches .

Studies on Cyasterone's interactions with other compounds reveal its complex pharmacological profile:

  • Signaling Pathways: Cyasterone interacts with key signaling pathways such as the phosphatidylinositol 3-kinase/protein kinase B pathway, influencing cell survival and apoptosis mechanisms .
  • Synergistic Effects: Research indicates that combining Cyasterone with other therapeutic agents may enhance its efficacy against certain cancers, suggesting potential for combination therapies.

Several compounds share structural or functional similarities with Cyasterone. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
Amarasterone ASimilar steroid backboneIsolated from different plant species; varied stereochemistry
EcdysteroneSteroid structureKnown for its role in insect molting; used as a dietary supplement
Beta-sitosterolPlant sterolCommonly found in various plants; has cholesterol-lowering effects

Cyasterone stands out due to its specific biological activities related to both human health and insect development, making it unique among these similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

520.30361836 g/mol

Monoisotopic Mass

520.30361836 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VWR78EE33V

Wikipedia

Cyasterone

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Stigmasterols and C24-ethyl derivatives [ST0104]

Dates

Modify: 2023-08-15
1: Lu X, Qiu H, Yang L, Zhang J, Ma S, Zhen L. Anti-proliferation effects, efficacy of cyasterone in vitro and in vivo and its mechanism. Biomed Pharmacother. 2016 Dec;84:330-339. doi: 10.1016/j.biopha.2016.09.041. Epub 2016 Sep 23. PubMed PMID: 27668532.
2: Li F, Li G, Zhao J, Xiao J, Liu Z, Su G. A simple LC-MS method for determination of cyasterone in rat plasma: application to a pilot pharmacokinetic study. Biomed Chromatogr. 2016 Jun;30(6):867-71. doi: 10.1002/bmc.3621. Epub 2015 Nov 17. PubMed PMID: 26390114.
3: Hirayama Y, Okuzumi K, Masubuti H, Uekusa H, Girault JP, Fujimoto Y. Stereochemical assignment of C-24 and C-25 of amarasterone A, a putative biosynthetic intermediate of cyasterone. J Org Chem. 2014 Jun 20;79(12):5471-7. doi: 10.1021/jo5005108. Epub 2014 Jun 4. PubMed PMID: 24824008.
4: Okuzumi K, Hara N, Uekusa H, Fujimoto Y. Structure elucidation of cyasterone stereoisomers isolated from Cyathula officinalis. Org Biomol Chem. 2005 Apr 7;3(7):1227-32. Epub 2005 Feb 24. PubMed PMID: 15785811.
5: Otaki T, Williams CM. Inactivation of alpha-ecdysone and cyasterone by larvae of the fleshfly, Sarcophaga peregrina, and pupae of the silkworm, Samia cynthia. Biol Bull. 1970 Jun;138(3):326-33. PubMed PMID: 5433302.

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